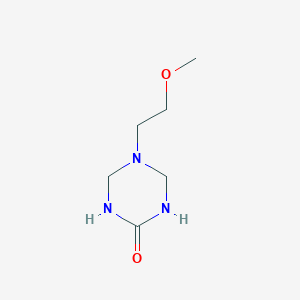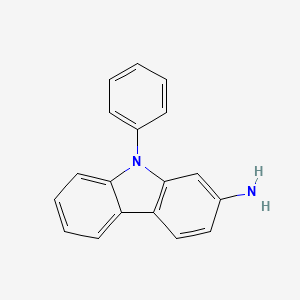
9-Phenyl-9H-carbazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-9H-carbazol-2-amine is an organic compound with the molecular formula C18H14N2 It belongs to the class of carbazole derivatives, which are known for their versatile applications in various fields due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9H-carbazol-2-amine typically involves the reaction of carbazole derivatives with phenylamine under specific conditions. One common method is the palladium-catalyzed amination reaction, where carbazole is reacted with phenylamine in the presence of a palladium catalyst, such as Pd2(dba)3, and a base like potassium carbonate (K2CO3) in a solvent like toluene at elevated temperatures (around 80°C) for 48 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
9-Phenyl-9H-carbazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the aromatic ring structure, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,3-dione, while substitution reactions can produce various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
9-Phenyl-9H-carbazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 9-Phenyl-9H-carbazol-2-amine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole-transport material, facilitating the movement of positive charges (holes) within devices like OLEDs and OPVs. This enhances the efficiency and stability of these devices by improving charge transport properties .
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazol-9-amine: Another carbazole derivative with similar structural features but different functional groups.
Tris(4-carbazoyl-9-ylphenyl)amine: A compound with three carbazole units, used in similar optoelectronic applications.
Poly(2,7-carbazole): A polymeric form of carbazole with extended conjugation length and lower bandgap energy.
Uniqueness
9-Phenyl-9H-carbazol-2-amine stands out due to its specific phenyl substitution at the 9-position, which imparts unique electronic properties and enhances its suitability for optoelectronic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C18H14N2 |
|---|---|
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
9-phenylcarbazol-2-amine |
InChI |
InChI=1S/C18H14N2/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H,19H2 |
Clave InChI |
RUHPJRFOBUHYIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
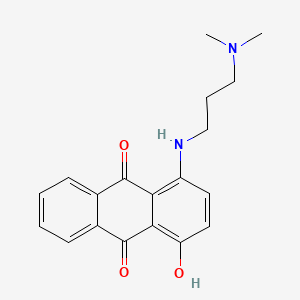
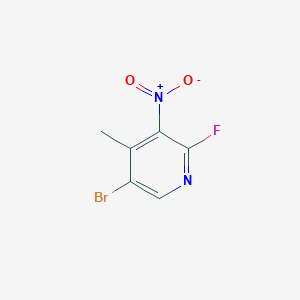
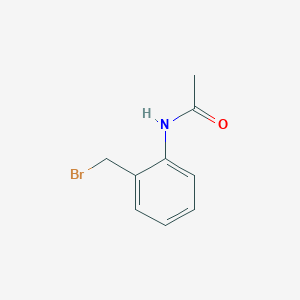
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
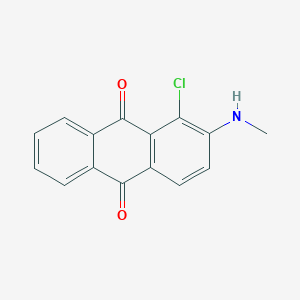
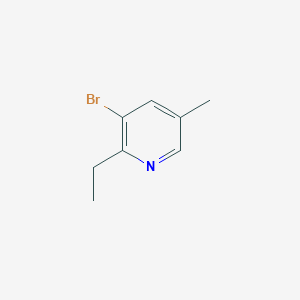
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)

![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)



